molecular formula C27H23N3O3S B3685150 1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea

1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea

Cat. No.: B3685150
M. Wt: 469.6 g/mol
InChI Key: ICFJTEIFXNKCDF-UHFFFAOYSA-N
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Description

1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea is a complex organic compound that features a unique combination of benzoxazole, benzofuran, and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea typically involves multi-step organic reactions. The starting materials often include 5,7-dimethyl-1,3-benzoxazole, 3-methyl-1-benzofuran-2-carboxylic acid, and thiourea. The synthetic route may involve:

    Formation of Benzoxazole Derivative: The benzoxazole derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Benzofuran Derivative: The benzofuran derivative can be synthesized via cyclization reactions involving phenolic compounds and carboxylic acids.

    Coupling Reaction: The final step involves coupling the benzoxazole and benzofuran derivatives with thiourea under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the thiourea moiety to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea involves its interaction with specific molecular targets. The benzoxazole and benzofuran moieties may interact with enzymes or receptors, while the thiourea group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-methyl-1-benzofuran-2-carboxamide
  • N-(3,4-dichlorobenzoyl)-N’-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]thiourea

Uniqueness

1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea is unique due to its combination of benzoxazole, benzofuran, and thiourea moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-14-11-16(3)23-21(12-14)28-26(33-23)18-10-9-15(2)20(13-18)29-27(34)30-25(31)24-17(4)19-7-5-6-8-22(19)32-24/h5-13H,1-4H3,(H2,29,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFJTEIFXNKCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=S)NC(=O)C4=C(C5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
Reactant of Route 2
1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
Reactant of Route 3
Reactant of Route 3
1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
Reactant of Route 4
Reactant of Route 4
1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
Reactant of Route 5
Reactant of Route 5
1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea

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